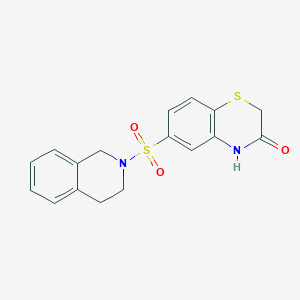![molecular formula C19H23N3O5S B7518603 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinoline core, followed by the introduction of the sulfonyl group and the attachment of the morpholin-4-ylcarbonyl and piperidin-1-yl groups. Reaction conditions may vary, but common reagents include acids, bases, and various organic solvents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar compounds to 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one include other quinoline derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[4-(morpholine-4-carbonyl)piperidin-1-yl]sulfonyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c23-18-4-1-15-13-16(2-3-17(15)20-18)28(25,26)22-7-5-14(6-8-22)19(24)21-9-11-27-12-10-21/h1-4,13-14H,5-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHJALNYLYVMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)

![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine](/img/structure/B7518585.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
